molecular formula C17H35N B3432373 solenopsin CAS No. 137038-57-4

solenopsin

Katalognummer: B3432373
CAS-Nummer: 137038-57-4
Molekulargewicht: 253.5 g/mol
InChI-Schlüssel: AYJGABFBAYKWDX-IAGOWNOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of solenopsin has been described by several methods. One proposed method starts with the alkylation of 4-chloropyridine with a Grignard reagent derived from 1-bromoundecane, followed by reaction with phenyl chloroformate to form 4-chloro-1-(phenoxycarbonyl)-2-n-undecyl-1,2-dihydropyridine. The phenylcarbamate is converted to the BOC protecting group, and then pyridine is methylated at the 6 position. The pyridine ring is then reduced to a tetrahydropyridine via catalytic hydrogenation with palladium on carbon (Pd/C) and further reduced with sodium cyanoborohydride to a piperidine ring. The BOC group is finally removed to yield this compound .

Another method involves the use of palladium-catalyzed N-alkylation and cyclization. This method constructs the trans-2,6-piperidine ring moiety using palladium-catalyzed cyclization. Chain elongation using Grubbs 2nd catalyst followed by the reduction of the double bond and the deprotection of the Cbz group affords (+)-solenopsin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in fire ant venom and the complexity of its synthetic routes. the described synthetic methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Solenopsin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the pyridine ring to a piperidine ring is a key step in its synthesis.

    Substitution: Substitution reactions can occur at the piperidine ring, particularly at the methyl and hydrophobic chain positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound, such as isothis compound A, which has strong insecticidal effects .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Applications

Recent studies have highlighted the efficacy of solenopsins against kinetoplastid parasites, notably Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei rhodesiense (which causes sleeping sickness).

  • Mechanism of Action : Solenopsins induce autophagic and programmed cell death in T. cruzi, significantly reducing the intracellular proliferation of amastigotes in infected macrophages in a concentration-dependent manner . This suggests a novel pathway for developing treatments against neglected tropical diseases.
Parasite Effect of Solenopsin Reference
Trypanosoma cruziInduces cell death; reduces proliferation
Trypanosoma brucei rhodesienseDemonstrates antiparasitic activity

Dermatological Applications

This compound and its analogs have shown promise in dermatological applications, particularly in treating psoriasis.

  • Clinical Findings : In mouse models, treatment with this compound analogs resulted in significant decreases in epidermal thickness and immune cell infiltration compared to controls. Specifically, reductions in CD4+ T cells and CD8+ T cells were observed . The compounds also modulated inflammatory signaling pathways, decreasing the production of pro-inflammatory cytokines like IL-22 while increasing anti-inflammatory signals .
Treatment Outcome Reference
This compound Analog S12/S14Reduced skin thickness by ~30%; decreased immune infiltration by ~50%

Antibacterial Applications

This compound has been identified as an inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa, a pathogen known for its biofilm-forming capabilities.

  • Research Insights : Studies indicate that this compound effectively suppresses QS signaling, leading to reduced virulence factor production and biofilm formation without inhibiting bacterial growth . This positions this compound as a potential candidate for developing new antibacterial therapies targeting QS mechanisms.
Bacterium Effect of this compound Reference
Pseudomonas aeruginosaInhibits QS signaling; reduces biofilm formation

Potential Anti-Cancer Effects

Emerging research suggests that solenopsins may possess anti-tumor properties.

  • Findings : Studies have indicated that components of fire ant venom, including solenopsins, can inhibit blood vessel growth, which is crucial for tumor development . This property could be leveraged for developing cancer therapies.

Wirkmechanismus

Solenopsin exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Solenopsin is structurally similar to ceramides, which are lipid-like molecules essential for maintaining the barrier function of the skin. Both this compound and ceramides inhibit functional Akt activity and PDK1 activation in lipid rafts . Other similar compounds include:

This compound’s unique combination of biological activities, including its anti-angiogenic, antimicrobial, and insecticidal properties, distinguishes it from other similar compounds.

Biologische Aktivität

Solenopsin, a piperidine alkaloid primarily derived from the venom of the fire ant Solenopsis invicta, has garnered significant interest due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is known for its role in the venom of fire ants, where it contributes to the toxic effects experienced by their prey and humans alike. Structurally, this compound resembles ceramides, which are crucial for skin barrier function. This structural similarity has prompted research into its potential therapeutic applications, particularly in dermatological conditions like psoriasis.

  • Antiangiogenic Activity :
    • This compound A has been identified as a potent inhibitor of angiogenesis, the process through which new blood vessels form from pre-existing ones. In vitro studies demonstrated that it inhibits the PI3K/Akt signaling pathway, crucial for cell growth and survival. Specifically, this compound A selectively inhibits Akt activity in a competitive manner with ATP, without affecting upstream activators such as PDK1 or PI3K .
  • Effects on Psoriasis :
    • Recent studies have shown that this compound analogs can significantly reduce skin thickening and inflammation in mouse models of psoriasis. Mice treated with these analogs exhibited a 30% reduction in skin thickness and a 50% decrease in immune cell infiltration compared to controls . The compounds also modulated gene expression related to inflammation, suggesting a multifaceted approach to restoring skin barrier function .
  • Antiparasitic Properties :
    • Research indicates that solenopsins exhibit activity against Trypanosoma cruzi and Trypanosoma brucei, both kinetoplastid parasites responsible for Chagas disease and sleeping sickness, respectively. These compounds induce autophagic and programmed cell death in these parasites, highlighting their potential as novel treatments for neglected tropical diseases .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
AntiangiogenicInhibits angiogenesis via PI3K/Akt pathway; selective Akt inhibition
Psoriasis TreatmentReduces skin thickness and immune cell infiltration in mouse models
AntiparasiticInduces cell death in T. cruzi and T. brucei; reduces intracellular proliferation
Biofilm InhibitionInhibits formation of bacterial biofilms and reduces adhesion

Research Findings

  • Inhibition of Kinases : In vitro studies have shown that at a concentration of 10 μM, this compound A inhibited Akt by 50%, with minimal effects on other kinases tested. This selective inhibition suggests a targeted therapeutic approach for conditions involving aberrant Akt activation .
  • Inflammation Modulation : The application of this compound derivatives led to decreased levels of pro-inflammatory cytokines (e.g., IL-22) while promoting anti-inflammatory responses (e.g., increased IL-12 production) in treated mice .
  • Potential for Combination Therapies : Given its unique mechanisms, this compound could be used alongside existing treatments for psoriasis and other inflammatory conditions to enhance efficacy while minimizing side effects associated with conventional therapies .

Eigenschaften

IUPAC Name

(2R,6R)-2-methyl-6-undecylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJGABFBAYKWDX-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903975
Record name Solenopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28720-60-7, 137038-57-4, 76094-26-3
Record name (±)-Solenopsin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28720-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Solenopsin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137038-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solenopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076094263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin A, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028720607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin A, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137038574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solenopsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLENOPSIN A, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN4G8N49K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Solenopsin A, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR7V29CE8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
solenopsin
Reactant of Route 2
solenopsin
Reactant of Route 3
solenopsin
Reactant of Route 4
solenopsin
Reactant of Route 5
solenopsin
Reactant of Route 6
solenopsin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.